ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a triazole ring, a propanamido linker with a sulfanyl group, and two 2-methoxyphenyl groups. Its structural complexity arises from the fusion of a cyclopentane ring with a thiophene moiety, coupled with a 1,2,4-triazole derivative functionalized with formamido and methoxyphenyl substituents. This compound shares structural motifs with bioactive thiophene and triazole derivatives, which are often explored for antimicrobial, antioxidant, and anti-inflammatory applications .
Properties
IUPAC Name |
ethyl 2-[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O6S2/c1-5-42-30(39)26-20-12-10-16-24(20)44-29(26)33-27(37)18(2)43-31-35-34-25(36(31)21-13-7-9-15-23(21)41-4)17-32-28(38)19-11-6-8-14-22(19)40-3/h6-9,11,13-15,18H,5,10,12,16-17H2,1-4H3,(H,32,38)(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIIFKHHLNQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the thiophene ring and the various functional groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole and thiophene rings, along with the functional groups, allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Thiophene-3-Carboxylate Derivatives
- Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Structural Differences: Replaces the cyclopenta[b]thiophene core with a tetrahydrobenzo[b]thiophene system. The triazole and formamido groups in the target compound are substituted with a cyanoacrylamido group.
- Ethyl 4-(4-Isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate (): Structural Differences: Features a tetrazole ring instead of a triazole and an isopropylphenyl substituent. Functional Impact: Tetrazole groups are known to improve metabolic stability and bioavailability in medicinal chemistry .
Triazole-Containing Analogues
- 4-Phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic Acid Ethyl Ester (): Structural Differences: Incorporates a benzimidazole-cyclopentaindenyl system instead of a formamido-methyl triazole. Functional Impact: The benzimidazole moiety contributes to antibacterial activity, as seen in tested derivatives .
Key Observations :
- The target compound’s synthesis likely involves multi-step functionalization of the triazole and thiophene cores, analogous to methods used for related derivatives (e.g., bromination and nucleophilic substitution in ).
- Substituents like methoxyphenyl and formamido groups may influence solubility and crystallinity, though specific data are unavailable.
Bioactivity Comparison
Antimicrobial Activity
- Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Compound M (dimethylamino substitution): Exhibited zones of inhibition of 15 mm (B. subtilis), 17 mm (E. coli), and 14 mm (S. aureus) .
- Thiophene-triazole hybrids (): Demonstrated moderate antifungal activity against C. albicans (MIC = 32 µg/mL) .
Antioxidant Activity
Key Observations :
- Sterically hindered phenolic groups (e.g., 4-hydroxy-3,5-dimethoxy in Compound H) significantly enhance antioxidant activity .
- The target compound’s methoxyphenyl groups may offer moderate radical scavenging, but hydroxyl groups are more effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
